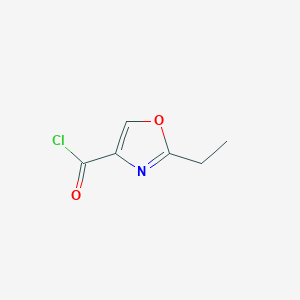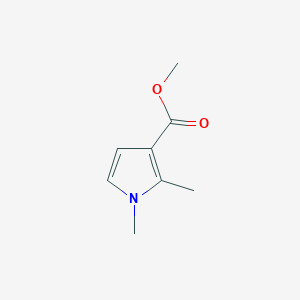
Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate
Descripción general
Descripción
“Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 14186-51-7 . It has a molecular weight of 153.18 and its IUPAC name is methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate .
Synthesis Analysis
While specific synthesis methods for “Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate” were not found, pyrrole derivatives can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, direct C-H arylation .Molecular Structure Analysis
The InChI code for “Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate” is 1S/C8H11NO2/c1-6-7 (8 (10)11-3)4-5-9 (6)2/h4-5H,1-3H3 .Physical And Chemical Properties Analysis
“Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate” is a powder with a melting point of 66-67 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A series of novel derivatives synthesized from Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate exhibited significant antimicrobial properties. The antimicrobial activity was enhanced by the introduction of a methoxy group into the structure, indicating the potential of these compounds as a template for developing new antimicrobial agents (Hublikar et al., 2019).
Chemical Synthesis and Reactivity
Research has demonstrated the ability to create new and interesting compounds through reactions involving Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate. For example, the reaction with 1,2-diaza-1,3-butadienes under certain conditions led to the formation of 2-oxofuro[2,3-b]pyrroles and 2-methylenepyrroles, showcasing the compound's versatility in chemical synthesis (Attanasi et al., 2004).
Supramolecular Chemistry
Studies have shown that derivatives of Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate can form hexagonal and grid supramolecular structures. This discovery has led to the identification of a novel supramolecular synthon, which could be beneficial in crystal engineering and the design of new material structures (Yin & Li, 2006).
Green Synthesis
Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate has been successfully synthesized in a green chemistry approach using dimethyl carbonate as a reagent. This method emphasizes the importance of environmentally friendly chemical processes and the potential for Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate in sustainable chemistry practices (Fan et al., 2008).
Chemosensor Development
Research involving Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate has led to the development of a simple chemosensor for the selective detection of Zn2+ and Cu2+ ions. This chemosensor exhibits off–on fluorescent behavior and colorimetric changes, demonstrating the compound's utility in analytical chemistry and environmental monitoring (Yang et al., 2018).
Safety And Hazards
“Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate” is classified as a dangerous substance. It has hazard statements H227, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
methyl 1,2-dimethylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-7(8(10)11-3)4-5-9(6)2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVNPMIKAVNTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



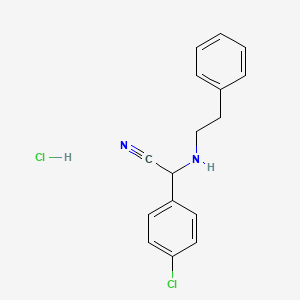

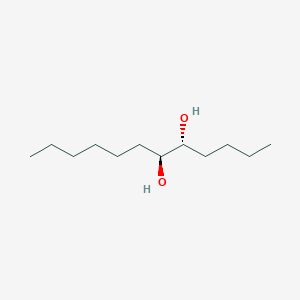
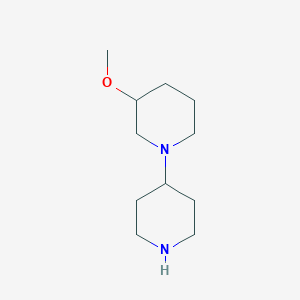
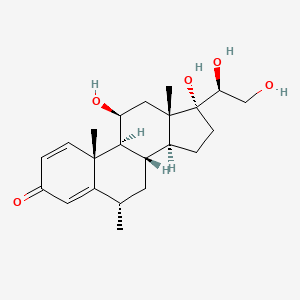
![1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434092.png)
![3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1434094.png)

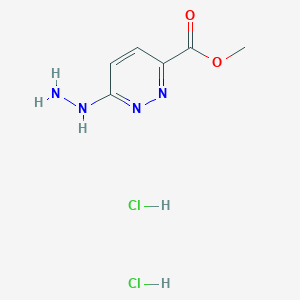
![Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434100.png)
![Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434101.png)
![N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1434102.png)
